molecular formula C7H16O2 B1316476 3,3-Dimethylpentane-1,5-diol CAS No. 53120-74-4

3,3-Dimethylpentane-1,5-diol

Cat. No. B1316476
CAS RN: 53120-74-4
M. Wt: 132.2 g/mol
InChI Key: CFEPFAMBMGCTQM-UHFFFAOYSA-N
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Description

3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da .


Synthesis Analysis

There are several methods to synthesize 3,3-Dimethylpentane-1,5-diol. One method involves the reaction of 3,3-dimethylglutaric acid with BH3.THF. The reaction mixture is stirred at room temperature for 18 hours, after which aqueous HCl solution is added, and the mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylpentane-1,5-diol contains a total of 24 bonds; 8 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .


Chemical Reactions Analysis

3,3-Dimethylpentane-1,5-diol can undergo various chemical reactions. For instance, it can isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides .


Physical And Chemical Properties Analysis

3,3-Dimethylpentane-1,5-diol has a density of 0.9744 (rough estimate), a melting point of 44.24°C (estimate), a boiling point of 233.16°C (rough estimate), and a refractive index of 1.4580 .

Scientific Research Applications

Enzyme Model Studies

One significant application of 3,3-Dimethylpentane-1,5-diol derivatives in scientific research is as models for enzyme-catalyzed reactions. Specifically, these compounds have been used to simulate the mechanisms of coenzyme B12-dependent diol dehydratase and ethanolamine ammonia lyase. These enzymes play crucial roles in converting 1,2-diols and vicinal aminoalcohols into aldehydes and either water or ammonia. Research has developed model systems that replicate these enzymatic processes, highlighting the potential of 3,3-Dimethylpentane-1,5-diol derivatives in understanding and mimicking natural biological transformations (Anderson, Ashwell, Garnett, & Golding, 2000).

Metallo-Organic Chemistry

Another application area is in metallo-organic chemistry, where 3,3-Dimethylpentane-1,5-diol derivatives are used to synthesize sterically crowded diolates with group 13 metals. These compounds help explore the structure and reactivity of metal complexes with significant steric hindrance, contributing to the understanding of metal-ligand interactions in complex environments. Such research aids in designing new materials with potential applications in catalysis and materials science (Ziemkowska & Anulewicz-Ostrowska, 2004).

Organic Synthesis and Material Science

3,3-Dimethylpentane-1,5-diol derivatives are instrumental in organic synthesis, serving as building blocks for the total synthesis of complex molecules, including natural products and polymers. These derivatives have been used in synthesizing stereoisomers of non-symmetric derivatives, which are crucial in the total synthesis of many polypropionates, highlighting their versatility as synthetic intermediates (Mas, González, & Vilarrasa, 2003).

Advanced Material Applications

Furthermore, studies involving the transformation of aliphatic polyketones composed of 3,3-dimethylpentane-2,4-dione units into π-conjugated polyimines showcase advanced applications in material science. These transformations are critical for developing materials with novel optical and electrical properties, suitable for applications in electronics and photonics (Manabe, Uesaka, Yoneda, & Inokuma, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

3,3-dimethylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPFAMBMGCTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510466
Record name 3,3-Dimethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpentane-1,5-diol

CAS RN

53120-74-4
Record name 3,3-Dimethylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpentane-1,5-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3,3-dimethylglutaric anhydride in dry THF (60 cm3) was added over 30 min. to lithium aluminum hydride in dry THF (300 cm3) under nitrogen at 0° C. The mixture was then brought gradually up-to reflux. After 3 h, the mixture was cooled, treated with water (3.3 cm3), sodium hydroxide solution (15%, 3.3 cm3) and water (9.9 cm3). The mixture was then filtered, the precipitate extracted with EtOAc (×3), and the combined organics evaporated to afford 3,3-dimethyl-1,5-pentanediol (quantitative yield); 1H NMR (CDCl3) δ 0.95 (s, 6H), 1.57 (t, 4H, J=6.3 Hz), 3.75 (t, 4H, J=6.3 Hz).
Quantity
0 (± 1) mol
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60 mL
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300 mL
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3.3 mL
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3.3 mL
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9.9 mL
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Synthesis routes and methods II

Procedure details

Step A To the solution of 3,3-dimethylglutaric acid (Aldrich) (5.1 g, 32 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added a solution of BH3.THF (1 M, 100 mL, 100 mmol). The reaction mixture was stirred at room temperature for 18 h. Aqueous HCl solution was added, and the mixture was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous NaHCO3 solution, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc) to give 3,3-dimethyl-pentane-1,5-diol as a colorless oil (1.5 g, 34%).
Quantity
5.1 g
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpentane-1,5-diol
Reactant of Route 2
3,3-Dimethylpentane-1,5-diol
Reactant of Route 3
3,3-Dimethylpentane-1,5-diol
Reactant of Route 4
3,3-Dimethylpentane-1,5-diol
Reactant of Route 5
3,3-Dimethylpentane-1,5-diol
Reactant of Route 6
3,3-Dimethylpentane-1,5-diol

Citations

For This Compound
20
Citations
RW Fawcett, JO Harris - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… In connection with these syntheses 2 : 5 : 5-trimethyl- and 4 : 4-dimethyl-octane-1 : 8dioic acids were prepared : the fonner from 3 : 3-dimethylpentane-1 : 5-diol by conversion into the …
Number of citations: 0 pubs.rsc.org
J DALE, T EKELAND - Acta Chem. Scand.(1947‐1973), 1973 - actachemscand.org
1, 3-Dioxacyclooctanes and 1, 3, 9, 11-tetraoxacyclohexadecanes, with and Without gem-dimethyl substituents in the 2-or 6-(and. 10-or 14-) positions, have been synthesized. They are …
Number of citations: 21 actachemscand.org
K NAGASAWA, A YONETA - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
A versatile and short-reaction-time synthesis of twelve four-, five-and six-membered thiacy-cloalkanes (II al) from the appropriate α, ω-dibromoalkanes (I al) has been developed. …
Number of citations: 15 www.jstage.jst.go.jp
HE Zimmerman, BR Cotter - Journal of the American Chemical …, 1974 - ACS Publications
1, 1-Di-p-cyanophenyl-3, 3-dimethyl-5, 5-diphenyi-1, 4-pentadiene and 1, 1, 5, 5-tetra-p-cyanophenyl-3, 3-dimethyl-1, 4-pentadiene were synthesized for comparison of their …
Number of citations: 26 pubs.acs.org
WC Still, A Mitra - Journal of the American Chemical Society, 1978 - ACS Publications
Sigmatropic rearrangements of the [2, 3] and [3, 3] type are some of the most widely used reactions for the stereoselective preparation of di-and trisubstituted olefins. 1 Previous exam-…
Number of citations: 348 pubs.acs.org
HE Zimmerman, PS Mariano - Journal of the American Chemical …, 1969 - ACS Publications
The divinyl version of thedi-7r-methane rearrangement described by us earlier was extended to an acyclic system in order to elucidate the nature of the rearrangement as a function of …
Number of citations: 1 pubs.acs.org
LB Smith, RJ Armstrong, D Matheau-Raven… - scholar.archive.org
Procedures using oxygen and/or moisture-sensitive materials were performed with anhydrous solvents (vide infra) under an atmosphere of anhydrous argon/nitrogen in flamedried …
Number of citations: 0 scholar.archive.org
S Bogen, L Fensterbank, M Malacria - The Journal of Organic …, 1999 - ACS Publications
An efficient radical cascade involving a 5-exo-dig, a 1,6-H transfer, a 6-endo-trig, a 4-exo-dig, and a final 1,6-H transfer allows the diastereoselective construction of bicyclo[3.1.1]…
Number of citations: 59 pubs.acs.org
F Douaud, N Le Roch, J Renault… - Anti-cancer drug …, 1997 - ingentaconnect.com
Several dimethylsilane tetramines [homologs of spermine with an Si(CHI3)2 group in the central carbon chain], a carbon analog of the dimethylsilane hexamine were studied with …
Number of citations: 16 www.ingentaconnect.com
J Mládková, V Vaněk, M Buděšínský… - Journal of Medicinal …, 2012 - ACS Publications
Betaine-homocysteine S-methyltransferase 2 (BHMT-2) catalyzes the transfer of a methyl group from S-methylmethionine to l-homocysteine, yielding two molecules of l-methionine. It is …
Number of citations: 7 pubs.acs.org

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